molecular formula C17H14N2 B1677268 Olivacine CAS No. 484-49-1

Olivacine

Cat. No. B1677268
CAS RN: 484-49-1
M. Wt: 246.31 g/mol
InChI Key: ZIXGXMMUKPLXBB-UHFFFAOYSA-N
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Description

Olivacine is an antimalarial alkaloid . It is an alkaloid-containing pyridocarbazole structure . It is isolated from the bark of the evergreen timber tree, Aspidosperma olivaceum .


Synthesis Analysis

Olivacine’s well-documented anticancer activity led to the synthesis of new derivatives, which are semisynthetic and fully synthetic pyridocarbazoles . A direct route to the synthesis of biologically active ellipticine quinones, olivacine, and calothrixin B involves Friedel-Crafts hydroxyalkylation followed by oxidation and directed ortho-lithiation reactions of readily available indole-2-carboxylate esters with appropriately substituted pyridine and quinoline carboxaldehydes .


Molecular Structure Analysis

Olivacine is characterized by a pyridocarbazole structure . The molecular formula of Olivacine is C17H14N2 .


Chemical Reactions Analysis

The antitumor activity of Olivacine is related to its interaction with DNA by intercalation and its ability to stimulate DNA cleavage mediated by topoisomerase II by stabilizing the covalent-enzyme DNA complex .


Physical And Chemical Properties Analysis

Olivacine is typically green in color. It is transparent to translucent with a glassy luster . The molecular weight of Olivacine is 246.31 .

Scientific Research Applications

Anticancer Potential

Olivacine, a compound from the bark of Aspidosperma olivaceum, exhibits significant anticancer properties. Its derivatives show a notable antiproliferative effect, which is crucial in cancer therapy. In laboratory cell studies, preclinical animal studies, and human clinical trials, these derivatives have demonstrated greater anticancer activity than doxorubicin, a common anticancer drug. Their ability to inhibit growth factors, enzymes, and kinases in various tumor cell lines is particularly noteworthy (Tylińska & Wiatrak, 2021).

Investigating Antineoplastic Activity

Research on new olivacine derivatives has focused on evaluating their antineoplastic activity. These derivatives have been found to be effective against colorectal carcinoma cell lines, both sensitive and resistant to doxorubicin. They also exhibit lower toxicity compared to ellipticine, another reference compound, suggesting their potential as future anticancer drugs (Piasny et al., 2020).

Effects on Protein and Nucleic Acid Metabolism

Olivacine has been shown to impact the metabolism of proteins and nucleic acids in bacteria like Escherichia coli. It significantly inhibits the synthesis of proteins, RNA, and DNA, affecting the growth of these cells (Touaty & Simon, 1982).

Role in Drug Resistance and Cell Cycle

Studies have also explored olivacine's role in drug resistance in cancer cells. Its comparison with ellipticine revealed that olivacine is less effective against cancer cells but also less toxic to normal cells. The compound affects the cell cycle progression and induces apoptosis in specific concentrations, highlighting the need to search for derivatives with similar anticancer activity but reduced weak base character (Wiatrak et al., 2022).

Interaction with DNA and Topoisomerase II

Research has also focused on the interaction of olivacine derivatives with DNA and topoisomerase II, key elements in the mechanism of anticancer drugs. These studies aimed to identify the best antitumor compound among the tested derivatives, revealing that certain compounds had high affinity for topoisomerase II and caused less genotoxic damage in cells (Tylińska et al., 2021)

Future Directions

The well-documented anticancer activity of Olivacine has led to the synthesis of new derivatives, which are semisynthetic and fully synthetic pyridocarbazoles . These new Olivacine derivatives are considered good candidates for future anticancer drugs .

properties

IUPAC Name

1,5-dimethyl-2H-pyrido[4,3-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGUTGOSUBJTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Record name Olivacine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Olivacine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197511
Record name Olivacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olivacine

CAS RN

484-49-1
Record name Olivacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olivacine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Olivacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLIVACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSL5LL2C3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
E Wenkert, KG Dave - Journal of the American Chemical Society, 1962 - ACS Publications
The year 1959 witnessed the completion of the structure elucidation of an array of indole alkaloids one of whose common features was their lack of structural correspondence with the …
Number of citations: 34 pubs.acs.org
S Léonce, V Perez, MR Casabianca-Pignede… - Investigational new …, 1996 - Springer
S16020-2 is a new olivacine derivative which has recently shown a marked antitumor activity in various experimental models. This study was undertaken in order to measure the …
Number of citations: 91 link.springer.com
B Tylińska, B Wiatrak - Biology, 2021 - mdpi.com
… reports on olivacine and the most active olivacine derivatives (tested in vitro and in vivo). Structure–activity relationship (SAR) analysis may be used to obtain new olivacine derivatives …
Number of citations: 6 www.mdpi.com
L Kraus-Berthier, N Guilbaud, S Léonce… - Cancer chemotherapy …, 2002 - Springer
Heading Abstract Background. The new olivacine derivative S 16020-2 (NSC-659687) has entered clinical trials on the basis of a marked antitumor activity in experimental models. …
Number of citations: 7 link.springer.com
MA Ondetti, V Deulofeu - Tetrahedron, 1961 - Elsevier
From A. australe the following alkaloids were isolated: from the aereal bark olivacine and (±) guatambine; from the heartwood, olivacine and a base mp 186–188 present in very small …
Number of citations: 32 www.sciencedirect.com
N Guilbaud, L Kraus-Berthier, D Saint-Dizier… - Cancer chemotherapy …, 1996 - Springer
The antitumor activity of S 16020-2, a new olivacine derivative, was investigated in vivo and compared with that of Adriamycin and elliptinium acetate in a panel of murine (P388 …
Number of citations: 31 link.springer.com
A Awada, S Giacchetti, B Gerard, P Eftekhary, C Lucas… - Annals of oncology, 2002 - Elsevier
S 16020, a new 9-OH olivacine derivative, is a novel topoisomerase II inhibitor with activity in cell lines presenting the classical multidrug resistance phenotype. This report summarizes, …
Number of citations: 21 www.sciencedirect.com
H Malonne, S Farinelle, C Decaestecker… - Clinical cancer …, 2000 - AACR
S16020-2,a new olivacine derivative and a topoisomerase II inhibitor, has recently entered clinical trials. New analogues and derivatives have been synthesized from the S16020-2 …
Number of citations: 19 aacrjournals.org
M Maftouh, R Besselievre, B Monsarrat… - Journal of medicinal …, 1985 - ACS Publications
… with this hydroxyellipticine compound attracts attention to olivacine (2), a … olivacine in rat liver microsomes and bile. The metabolicactivation and deactivation pathways of these olivacine …
Number of citations: 30 pubs.acs.org
LFR e Silva, A Montoia, RCN Amorim, MR Melo… - Phytomedicine, 2012 - Elsevier
… Olivacine (3) is a previously known indole alkaloid for which … Ellipticine (1) and its structural isomer olivacine (3) were the … on the antimalarial activity of olivacine (3) which exhibited …
Number of citations: 61 www.sciencedirect.com

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